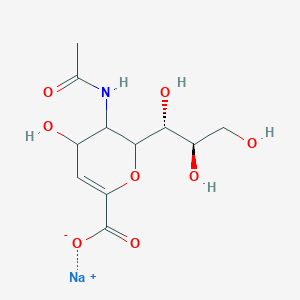
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt
描述
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is a compound known for its role as an inhibitor of bacterial, viral, and mammalian neuraminidases . It is a derivative of neuraminic acid and is used extensively in biochemical research due to its ability to inhibit neuraminidase enzymes, which are crucial in the life cycle of various pathogens .
属性
IUPAC Name |
sodium;3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5?,6-,8?,9-,10?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKELIJSZBCBE-DHWIPPHDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C=C(OC1[C@@H]([C@@H](CO)O)O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt typically involves the chemical modification of neuraminic acid derivatives. One common method includes the acetylation of neuraminic acid followed by dehydrogenation and deoxygenation at specific positions to yield the desired compound . The reaction conditions often involve the use of acetylating agents and dehydrogenating catalysts under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoproteins.
Biology: Serves as a tool to study the role of neuraminidases in cellular processes and pathogen life cycles.
Medicine: Investigated for its potential in developing antiviral drugs, particularly against influenza viruses.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry
作用机制
The compound exerts its effects by binding to the catalytic site of neuraminidase enzymes, acting as a transition state analog. This binding inhibits the enzyme’s activity, preventing the cleavage of sialic acid residues from glycoproteins and glycolipids. This inhibition disrupts the life cycle of pathogens that rely on neuraminidase for replication and spread .
相似化合物的比较
N-Acetylneuraminic Acid: Another neuraminidase inhibitor but lacks the dehydro and deoxy modifications.
Zanamivir: A synthetic neuraminidase inhibitor used as an antiviral drug.
Oseltamivir: Another synthetic neuraminidase inhibitor commonly used to treat influenza
Uniqueness: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt is unique due to its specific modifications, which enhance its binding affinity to neuraminidase enzymes compared to other inhibitors. This makes it a valuable tool in research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


